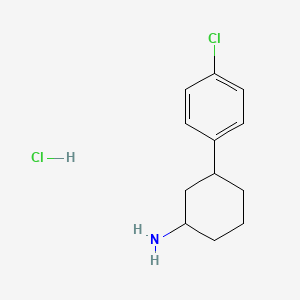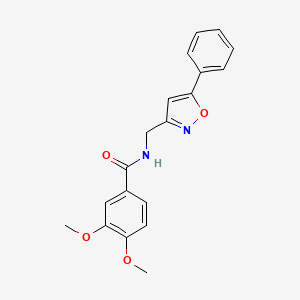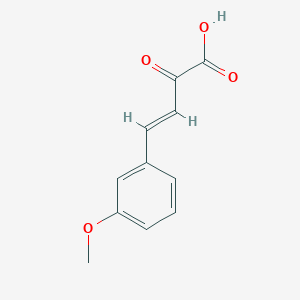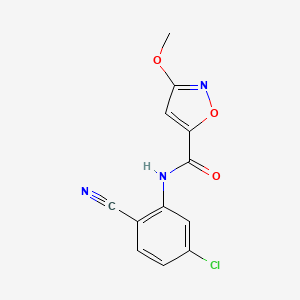![molecular formula C25H21FN6O2 B2432810 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-71-3](/img/structure/B2432810.png)
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a structurally modified [1,2,4]Triazolo[1,5-A]Pyridine derivative . It is a donor-acceptor (D-A) emitter, based on [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit .
Synthesis Analysis
The compound was synthesized as part of a series of three donor-acceptor (D-A) emitters . The synthesis involved the use of [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit and 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole (PPI) as a hole-transporting moiety .Molecular Structure Analysis
The molecular structure of the compound includes a [1,2,4]triazolo[1,5-a]pyridine core, which is a common structure in many heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve cyclization and elimination reactions, common in the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The compound has been demonstrated to be thermally stable with decomposition temperatures (Td) in the range of 454-476 °C. It also has high photoluminescence quantum yields over 86% .Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized through various methods. For example, Gilava et al. (2020) reported the synthesis of a series of triazolopyrimidines using the Biginelli protocol, characterized by IR, NMR, and mass spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020). Similarly, Riyadh (2011) described the synthesis of N-arylpyrazole-containing enaminones as key intermediates for producing substituted pyridine derivatives, showcasing the versatility in synthesizing complex triazolopyrimidines (Riyadh, 2011).
Biological and Antimicrobial Activities
The biological and antimicrobial activities of these compounds have been extensively studied. For instance, Chauhan and Ram (2019) accomplished the efficient synthesis of a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, which were assessed for their antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Chauhan & Ram, 2019). Additionally, Abdel-Rahman, El-Koussi, and Hassan (2009) designed and synthesized fluorinated triazolopyrimidine derivatives as antimycobacterial agents, demonstrating significant inhibition against Mycobacterium tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Antitumor Activities
Compounds in this class have also shown promise as antitumor agents. Zhang et al. (2007) prepared a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, demonstrating potent anticancer activities with a unique mechanism of tubulin inhibition, suggesting their utility in cancer research (Zhang, Ayral-Kaloustian, Nguyen, Hernandez, & Beyer, 2007).
Future Directions
Properties
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-7-9-18(26)10-8-16)32-25(28-15)30-23(31-32)17-11-13-27-14-12-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSMGLVDHJLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-N-[5-fluoro-2-(pyridine-2-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B2432729.png)
![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2432731.png)


![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2432736.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2432738.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2432739.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile](/img/structure/B2432740.png)

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
